Bienvenue dans la boutique en ligne BenchChem!

2-Pentenoic acid, 2-methyl-, ethyl ester

Flavor Chemistry Organoleptic Characterization Sensory Analysis

Ethyl 2-methyl-2-pentenoate (CAS 58625-96-0), also referred to as ethyl (2E)-2-methylpent-2-enoate, is a short-chain, α,β-unsaturated branched ester (C₈H₁₄O₂, MW 142.20). It is distinguished by a conjugated double bond at the C-2 position, conferring a unique odor profile described as sweet, jammy berry with a rum note, which differentiates it from saturated or straight-chain analogs.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 58625-96-0
Cat. No. B3427338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenoic acid, 2-methyl-, ethyl ester
CAS58625-96-0
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC=C(C)C(=O)OCC
InChIInChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3
InChIKeyHYQYCHQAUPHFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-2-Pentenoate (CAS 58625-96-0): Technical Baseline for Scientific Procurement


Ethyl 2-methyl-2-pentenoate (CAS 58625-96-0), also referred to as ethyl (2E)-2-methylpent-2-enoate, is a short-chain, α,β-unsaturated branched ester (C₈H₁₄O₂, MW 142.20) [1]. It is distinguished by a conjugated double bond at the C-2 position, conferring a unique odor profile described as sweet, jammy berry with a rum note, which differentiates it from saturated or straight-chain analogs . Primarily utilized in flavor and fragrance (F&F) applications, it is recognized as a food-grade synthetic flavoring substance (FEMA GRAS 4290, JECFA 1815) [2].

Food flavoring agent with FEMA GRAS 4290 clearance for berry/fruit profiles
Reported sweet berry-rum organoleptic character distinct from common fruity esters
Suitable as GC-MS reference standard based on well-defined density and boiling point
Physicochemical properties support identity confirmation in volatile analysis

Procurement Risk: Why In-Class Analogs Cannot Simply Substitute for Ethyl 2-Methyl-2-Pentenoate


Substituting ethyl 2-methyl-2-pentenoate with a generic branched ester is not advisable due to the pronounced impact of double-bond position and ester chain length on both olfactory potency and regulatory compliance. Research by Takeoka et al. demonstrated that for unsaturated branched esters, the position of the double bond drastically alters odor thresholds, with C-2 unsaturation consistently yielding significantly higher thresholds than other positional isomers [1]. Furthermore, the specific combination of the ethyl ester and α,β-unsaturation determines FEMA/JECFA regulatory status; for instance, the saturated analog ethyl 2-methylpentanoate (Manzanate, FEMA 3488) provides a crisp apple note rather than the target berry-rum profile, while the methyl ester homolog exhibits different volatility and organoleptic character [2]. Direct, quantitative evidence of these critical differentiators is presented in Section 3.

Olfactory profile mismatch
Double-bond position at C-2 may shift odor threshold, reported to yield berry-rum note rather than apple or caramel.
Regulatory status mismatch
Saturated analog (ethyl 2-methylpentanoate) holds different FEMA designation; direct interchange risks non-compliance in food applications.
Ester chain length alters properties
Methyl ester homolog exhibits different density and boiling point; volatility and organoleptic profile may not transfer directly.

Empirical Differentiation Data for Ethyl 2-Methyl-2-Pentenoate Relative to Closest Analogs


Olfactory Character: Distinct Berry-Rum Profile vs. Competing Fruity Esters

Ethyl 2-methyl-2-pentenoate delivers a unique 'sweet berry-like odor with a rum note' . This distinguishes it from close structural analogs: ethyl tiglate (ethyl 2-methyl-2-butenoate) is characterized by a warm, fruity, caramel note [1], and ethyl 2-methylpentanoate (Manzanate) provides a crisp, apple-cider character [2]. This difference in odor quality is a class-level inference based on the impact of chain length and substitution on specific olfactory receptor activation patterns [3]. This differentiation is critical for formulators, as the target compound is uniquely suited for berry and tropical fruit compositions, whereas its analogs are not.

Odor Profile vs. Analogs
Cross-study comparable
Berry-rum note; vs. caramel (tiglate), apple (Manzanate)
Reported qualitative organoleptic differentiation; supports berry formulation selection
Class-level olfactory inference based on sensory evaluation studies
Flavor Chemistry Organoleptic Characterization Sensory Analysis

Regulatory Clearance: FEMA GRAS 4290 Enables Food-Grade vs. Fragrance-Only Analogs

Ethyl 2-methyl-2-pentenoate holds a specific regulatory approval for food flavor use, designated as FEMA GRAS 4290 and JECFA 1815 [REFS-1, REFS-2]. This contrasts with its acid precursor, 2-methyl-2-pentenoic acid, which is listed as FEMA GRAS 3195 [3], and its unsaturated homolog, ethyl 2-methyl-4-pentenoate, which has a separate FEMA number and distinct usage profile. This is a direct regulatory designation that provides a binary yes/no differentiator for procurement in food manufacturing, where the target compound is formally approved for flavor use while related compounds may hold different or no clearances.

Regulatory Clearance vs. Analogs
Direct head-to-head
FEMA GRAS 4290; vs. acid FEMA 3195, other ester separate designation
Discrete regulatory designation; food flavor approval status differs among analogs
Compliance-critical procurement factor
Food Safety Regulatory Affairs Flavor Ingredient Compliance

Physicochemical Differentiation: Density and Boiling Point Distinction from Methyl Ester

The target compound exhibits a reported density range of 0.904–0.914 g/mL at 25°C and a boiling point of 171.6±9.0 °C at 760 mmHg [REFS-1, REFS-2]. The methyl ester analog, methyl trans-2-methyl-2-pentenoate, has a reported density of 0.92 g/mL at 25°C . This measurable difference in density (>0.006 g/mL) reflects the influence of the ester alkyl chain and is relevant for quality control, where deviations can indicate the presence of the wrong ester homolog. The boiling point also serves as a critical differentiator from the free acid (bp ~196-198 °C) and saturated analog (bp ~153 °C) , providing a direct basis for identity testing.

Physicochemical ID vs. Methyl Ester
Data to verify
Density 0.904–0.914 g/mL; BP 171.6 °C
Reported density >0.006 g/mL lower than methyl ester; boiling point distinct from acid and saturated analog
Supports identity testing; source review recommended
Physicochemical Properties Formulation Science Analytical Chemistry

Antifungal Activity of the Parent Acid Supports Preservation Potential, Differentiating from Sorbic Acid

The parent acid, trans-2-methyl-2-pentenoic acid, demonstrates significant antifungal activity against Aspergillus flavus with a Minimum Inhibitory Concentration (MIC) of 0.6 g/L, demonstrating a 1.7-fold greater potency than sorbic acid (MIC 1.0 g/L) [1]. This is a cross-study class-level inference for the ester, supported by its common use as a flavoring agent with inherent preservation properties . While direct data for the ester is limited, the acid's superior potency compared to the industry-standard sorbic acid suggests that formulations containing this ester may offer a dual flavor-preservation benefit.

Parent Acid Antifungal MIC
Cross-study class-level
MIC 0.6 g/L (parent acid); sorbic acid 1.0 g/L
Reported 1.7-fold lower MIC for parent acid; class-level inference for ester
Direct ester data limited; dual-action context requires validation
Food Preservation Antimicrobial Activity Natural Preservatives

Validated Use Cases for Ethyl 2-Methyl-2-Pentenoate Based on Comparative Evidence


Berry and Tropical Fruit Flavor Formulations (Food & Beverage)

Leveraging its 'sweet berry-like odor with rum note' and FEMA GRAS 4290 status [1], ethyl 2-methyl-2-pentenoate is the optimal choice for complex berry (strawberry, raspberry) and tropical fruit flavors. Its distinct organoleptic profile, as established in Section 3, differentiates it from ethyl 2-methylpentanoate (apple) and ethyl tiglate (caramel), ensuring it delivers the intended 'jammy' character crucial for authentic fruit flavor reproduction.

Fine Fragrance as a Fruity-Rum Modifier

In perfumery, the compound is used as a modifier to impart a sweet, fruity, and rum-like nuance to complex accords. Its organoleptic distinction from other fruity esters (see Evidence Item 1) allows perfumers to create unique signature profiles that cannot be achieved by substituting with cheaper, more common esters like ethyl 2-methylbutyrate or ethyl caproate, which lack the rummy undertone.

Analytical Standard for GC-MS Flavor Analysis

Given its well-defined physicochemical properties—density of 0.904–0.914 g/mL and boiling point of 171.6°C —ethyl 2-methyl-2-pentenoate serves as a reliable reference standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile compounds in complex food matrices, where its distinct retention time differentiates it from other C8 esters.

Research into Multifunctional Food Ingredients

For food science researchers, this ester is a compelling candidate for studies on dual-action flavor-preservative systems, based on the demonstrated antifungal potency of its parent acid (MIC 0.6 g/L vs. sorbic acid) [2]. This evidence supports its use as a model compound in the development of 'clean-label' preservation strategies where flavor and antimicrobial activity are combined in a single, nature-identical molecule.

Application
Selection Property
Validation Focus
Berry/tropical fruit flavor development
Reported berry-rum odor profile with FEMA GRAS 4290 clearance
Organoleptic verification vs. target profile and food-grade compliance
Fruity-rum modifier in fine fragrance
Odor character distinct from common ethyl esters (e.g., apple, caramel)
Accord development and olfactory differentiation testing
GC-MS reference standard for volatile analysis
Well-defined density and boiling point range
Retention time consistency and identity confirmation in complex matrices
Dual flavor-preservation research
Parent acid reported antifungal MIC context
Ester hydrolysis and preservative efficacy in model food systems
Quote Request

Request a Quote for 2-Pentenoic acid, 2-methyl-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.